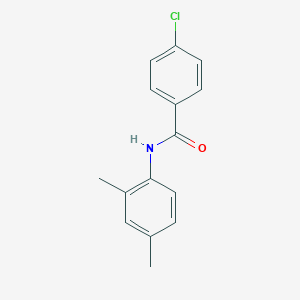

4-chloro-N-(2,4-dimethylphenyl)benzamide

Description

Overview of N-Arylbenzamides in Contemporary Chemical Research

N-Arylbenzamides, a class of compounds characterized by a benzoyl group attached to an aniline (B41778) derivative, are of significant interest in modern chemical research. Their robust chemical nature and versatile functionality make them valuable building blocks in organic synthesis. Researchers have extensively explored their utility in the development of novel materials and as scaffolds for biologically active molecules. The amide linkage in these compounds is a key structural feature found in many natural products and synthetic drugs.

Contextualization of 4-chloro-N-(2,4-dimethylphenyl)benzamide within the N-Arylbenzamide Class

The synthesis of this compound, like other N-arylbenzamides, is typically achieved through the reaction of a substituted benzoyl chloride with a corresponding aniline. In this case, 4-chlorobenzoyl chloride is reacted with 2,4-dimethylaniline (B123086). niscpr.res.in The purity of the resulting compound is often confirmed by its melting point and characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Detailed Research Findings

While specific comprehensive research dedicated solely to this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on its isomers and closely related analogues. These studies, primarily focused on X-ray crystallography, provide deep insights into the structural nuances of this class of compounds.

Synthesis and Spectroscopic Characterization

The synthesis of N-arylbenzamides is a well-established chemical transformation. The general method involves the acylation of an aniline with a benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Crystal Structure and Molecular Geometry

The conformation of the amide linkage is also a critical aspect. In most studied N-arylbenzamides, the N-H and C=O bonds are found to be in an anti conformation to each other. nih.gov The planarity of the amide group is a consistent feature, though slight deviations can occur.

The table below presents crystallographic data for several isomers of 4-chloro-N-(dimethylphenyl)benzamide, illustrating the variations in their crystal systems and unit cell dimensions.

| Compound | Molecular Formula | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4-chloro-N-(2,3-dimethylphenyl)benzamide | C₁₅H₁₄ClNO | Monoclinic | 8.1082(8) | 19.5189(17) | 9.2943(9) | 90 | 111.957(11) | 90 | nih.gov |

| 4-chloro-N-(3,4-dimethylphenyl)benzamide | C₁₅H₁₄ClNO | Orthorhombic | 9.550(1) | 10.104(2) | 28.133(4) | 90 | 90 | 90 | nih.gov |

| 4-chloro-N-(2,5-dimethylphenyl)benzamide | - | - | - | - | - | - | - | - | - |

| 4-chloro-N-(2,6-dimethylphenyl)benzamide | C₁₅H₁₄ClNO | Triclinic | 12.2696(3) | 13.6249(4) | 13.7981(4) | 91.880(2) | 113.623(2) | 90.3676(18) | rsc.org |

| 4-chloro-N-(3,5-dimethylphenyl)benzamide | C₁₅H₁₄ClNO | Monoclinic | 14.2763(7) | 10.7038(6) | 9.5245(4) | 90 | 108.087(5) | 90 | rsc.org |

Data for 4-chloro-N-(2,5-dimethylphenyl)benzamide was not found in the searched literature.

These structural variations, driven by subtle changes in substituent positions, underscore the complexity and richness of the chemistry of N-arylbenzamides. The specific arrangement of the chloro and dimethylphenyl groups in this compound will undoubtedly confer upon it a unique set of physicochemical properties, making it a distinct entity within this important class of chemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKLUCPVYGACTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127292-01-7 | |

| Record name | 4-CHLORO-2',4'-BENZOXYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro N 2,4 Dimethylphenyl Benzamide

Established Synthetic Routes to the Core Benzamide (B126) Structure

The formation of the amide bond is a cornerstone of organic synthesis, and the benzamide structure is a common motif in many industrially and biologically important molecules. The primary methods for creating this core structure involve the reaction of an amine with a carboxylic acid or its activated derivative.

Acylation Reactions Utilizing Aniline (B41778) and Acyl Halides

The most traditional and widely used method for synthesizing N-aryl benzamides is the acylation of an aniline derivative with a benzoyl halide. This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl halide. fishersci.co.uk

The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.ukresearchgate.net A base, such as pyridine (B92270) or a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is generally required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction towards completion. fishersci.co.ukresearchgate.net In some cases, the reaction can be performed under solvent-free conditions at elevated temperatures. For instance, the N-acylation of various aniline derivatives with 4-fluorobenzoyl chloride has been shown to proceed to completion in just five minutes at 100°C without the need for a catalyst. researchgate.net

The general mechanism involves the amine attacking the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the final amide product.

Advanced Coupling Methodologies

While the acyl halide method is robust, modern organic synthesis often favors alternative routes that avoid the need to prepare and handle reactive acyl halides. These advanced coupling methodologies typically involve the direct condensation of a carboxylic acid and an amine, facilitated by a coupling reagent. researchgate.net

These reagents activate the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.ukhepatochem.com

Onium Salts: Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that lead to rapid reaction times and minimize side reactions like racemization in chiral substrates. hepatochem.com

Catalytic Methods: Newer methods focus on catalytic amide bond formation. One approach involves the use of a solid acid catalyst, such as Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation to promote the direct condensation of benzoic acids and amines. researchgate.net Another innovative strategy involves the Fe-mediated reductive acylation of nitroarenes with acyl chlorides, providing a direct route from readily available starting materials. rsc.org

These advanced methods offer milder reaction conditions, broader functional group tolerance, and often higher yields compared to traditional approaches. researchgate.net

Targeted Synthesis of 4-chloro-N-(2,4-dimethylphenyl)benzamide

The specific synthesis of this compound is most directly achieved by the acylation of 2,4-dimethylaniline (B123086) with 4-chlorobenzoyl chloride, a classic Schotten-Baumann approach. The synthesis of related N-(dimethylphenyl)benzamides has been reported using this methodology. nih.govnih.gov

Precursor Synthesis and Regioselective Functionalization

The synthesis relies on two key precursors: 2,4-dimethylaniline and 4-chlorobenzoyl chloride.

2,4-Dimethylaniline: This is a commercially available substituted aniline.

4-Chlorobenzoyl Chloride: This acyl chloride is typically prepared from its corresponding carboxylic acid, 4-chlorobenzoic acid. The reaction involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk

The regioselectivity of the final product is dictated by the substitution patterns of these starting materials. The chlorine atom is specifically at the 4-position of the benzoyl group, and the methyl groups are at the 2- and 4-positions of the aniline ring.

While the primary synthesis relies on pre-functionalized precursors, advanced methods for regioselective C-H functionalization could theoretically be applied to a parent benzanilide (B160483) molecule. nih.govnih.gov For example, directed metalation strategies can be used to introduce substituents at specific positions on an aromatic ring, offering alternative, albeit more complex, synthetic pathways. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, base, reaction time, and temperature.

Temperature plays a critical role in the rate and efficiency of the acylation reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or degradation of reactants and products.

Research on the synthesis of N-aryl amides has shown varied optimal temperatures. In an Fe-mediated synthesis of N-phenyl benzamide, the optimal temperature was found to be 60°C. rsc.org Lowering the temperature to 40°C or increasing it to 80°C resulted in a decreased yield, possibly due to the hydrolysis of the acyl chloride at higher temperatures. rsc.org Conversely, some N-acylation reactions can be performed at 100°C for very short periods without a catalyst. researchgate.net For reactions involving coupling agents, syntheses are often run at ambient temperature for several hours. chemicalbook.com

The following table summarizes the effect of temperature on the yield of a representative Fe-mediated N-aryl amide synthesis.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 60 | 88 |

| 2 | 80 | 75 |

| 3 | 40 | 62 |

| Data adapted from a study on Fe-mediated transamidation. rsc.org |

This data illustrates that a moderate temperature of 60°C provided the highest yield for this specific system. For the targeted synthesis of this compound via the Schotten-Baumann reaction, the temperature is often controlled by starting the reaction at 0°C during the addition of the acyl chloride and then allowing it to proceed at room temperature. fishersci.co.uk Careful control of the temperature regime is therefore essential for maximizing the yield and purity of the final product.

Solvent System Selection

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the ease of product isolation. The reaction, typically a Schotten-Baumann type condensation between 4-chlorobenzoyl chloride and 2,4-dimethylaniline, can be performed in a variety of solvent systems, ranging from biphasic aqueous-organic mixtures to anhydrous aprotic solvents. testbook.com

Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed. commonorganicchemistry.com These solvents are effective at dissolving both the amine and the acyl chloride, facilitating a homogeneous reaction environment. The polarity of the solvent can stabilize the charged intermediates and transition states that form during the nucleophilic addition-elimination mechanism, thereby accelerating the reaction. researchgate.netnumberanalytics.com However, highly polar solvents might also stabilize the reactants, potentially hindering the reaction rate if the transition state is less stabilized than the reactants. reddit.com

In some instances, a two-phase system using an organic solvent like dichloromethane or diethyl ether with an aqueous base (e.g., NaOH solution) is preferred. testbook.com In this setup, the amine and acyl chloride react in the organic phase, while the generated hydrochloric acid is neutralized by the base in the aqueous phase, preventing the protonation and deactivation of the amine nucleophile. testbook.com For the purification of related N-arylbenzamides, ethanol (B145695) has been documented as a suitable solvent for recrystallization, suggesting its potential utility in the final work-up stages of this compound synthesis to obtain high-purity crystalline product. nih.gov

The selection of an optimal solvent system is therefore a balance between reactant solubility, reaction rate enhancement, and the simplicity of the subsequent purification process.

Table 1: Influence of Solvent Systems on the Synthesis of N-Arylbenzamides

| Solvent System | Type | Role in Reaction | Potential Impact on this compound Synthesis |

| Dichloromethane (DCM) | Aprotic | Provides a non-reactive medium, dissolves reactants. commonorganicchemistry.com | Facilitates a homogeneous reaction, easy to remove post-reaction. |

| Tetrahydrofuran (THF) | Aprotic | Solubilizes reactants and intermediates. commonorganicchemistry.com | Can promote the reaction by stabilizing the transition state. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High boiling point allows for heating, good solvating power. commonorganicchemistry.com | May increase reaction rate but can be difficult to remove. |

| Dichloromethane/Water | Biphasic | Organic phase for reaction, aqueous phase for acid scavenging. testbook.com | Efficiently removes HCl byproduct, driving the reaction to completion. |

| Ethanol | Protic | Typically used for recrystallization of the final product. nih.gov | Useful for obtaining a high-purity solid product. |

Reaction Time and Kinetics

The kinetics of the formation of this compound are primarily governed by the reactivity of the nucleophilic amine and the electrophilic acyl chloride, as well as the reaction conditions. The reaction between an amine and an acyl chloride is generally rapid, often completing within minutes to a few hours at room temperature. commonorganicchemistry.com

The rate of reaction is influenced by the concentration of the reactants and the presence of a base. The base, typically a tertiary amine like triethylamine (TEA) or an inorganic base, plays a crucial role in neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. commonorganicchemistry.com

Modern synthetic techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times for amide bond formation, often from hours to mere minutes. slideshare.netresearchgate.netnih.gov The rapid heating of the reaction mixture under microwave irradiation can lead to significant rate enhancements and improved yields. researchgate.netnih.gov For instance, palladium-catalyzed amination reactions under microwave conditions have been completed in as little as 15-20 minutes. researchgate.net

Kinetic studies on related reactions have shown that the nature of the solvent can have a profound effect on the reaction rate. Polar solvents can stabilize the charged tetrahedral intermediate, thus lowering the activation energy and accelerating the reaction. chemrxiv.org However, the specific kinetic profile for the synthesis of this compound would require experimental determination, though the general principles of nucleophilic acyl substitution kinetics apply.

Mechanistic Insights into Benzamide Formation

The formation of this compound proceeds through a well-established nucleophilic addition-elimination mechanism at the carbonyl carbon of the 4-chlorobenzoyl chloride. chemguide.co.uk

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,4-dimethylaniline on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge. chemguide.co.uk

In the subsequent elimination step, the carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A base present in the reaction mixture then deprotonates the positively charged nitrogen atom to yield the final stable amide product, this compound, and the corresponding salt of the base. chemguide.co.ukchegg.com

Role of Catalysis in N-Arylbenzamide Synthesis

While the direct reaction between an acyl chloride and an amine is often efficient, catalysis can play a significant role in expanding the scope and improving the conditions for N-arylbenzamide synthesis, particularly when less reactive starting materials are used, such as aryl halides instead of acyl chlorides. acs.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for the formation of C-N bonds and can be applied to the synthesis of N-arylbenzamides from aryl halides and amides. nih.gov These reactions typically employ a palladium catalyst in conjunction with a suitable ligand, such as a phosphine, and a base. nih.govnih.gov

Copper-catalyzed Ullmann-type reactions also provide a viable route for the amination of aryl halides to produce N-aryl amides. organic-chemistry.orgresearchgate.net These methods can be advantageous due to the lower cost of copper catalysts compared to palladium.

Furthermore, phase-transfer catalysis (PTC) has emerged as a green and sustainable method for organic synthesis. rsc.orgnih.gov In the context of N-arylbenzamide synthesis, PTC can facilitate the reaction between the organic-soluble reactants and an aqueous-soluble base, enhancing reaction rates and yields under mild, often solvent-free, conditions. researchgate.netcapes.gov.br Chiral phase-transfer catalysts can even be employed to achieve enantioselective synthesis. rsc.orgox.ac.uk

Stereochemical Considerations in Amide Bond Formation

The amide bond in this compound possesses a degree of rotational restriction due to the partial double bond character of the C-N bond. This can lead to the existence of rotational isomers, or atropisomers, particularly in sterically hindered amides. rsc.org

In the case of this compound, the presence of the ortho-methyl group on the dimethylphenyl ring can create a significant steric barrier to rotation around the N-aryl bond. This hindered rotation can potentially lead to the existence of stable atropisomers at room temperature. The interconversion of these isomers would depend on the energy barrier to rotation, which is influenced by the steric bulk of the substituents on both the benzoyl and the aniline moieties.

Spectroscopic Characterization and Structural Confirmation of 4 Chloro N 2,4 Dimethylphenyl Benzamide

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-chloro-N-(2,4-dimethylphenyl)benzamide would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The amide linkage is a central feature of this compound, giving rise to two of the most characteristic bands in its IR spectrum. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. For secondary amides like the title compound, this band is expected to be a single, sharp peak. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule can lead to a broadening and shifting of this peak to a lower wavenumber.

The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum of amides and is typically found in the range of 1680-1630 cm⁻¹. Its precise position is sensitive to the physical state, electronic effects, and hydrogen bonding. For this compound, a strong absorption band is anticipated in this region. The electron-withdrawing nature of the 4-chlorophenyl group and the electronic properties of the dimethylphenyl ring will influence the exact frequency of this vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium-Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

Beyond the amide group, the IR spectrum of this compound would display several other characteristic bands. The aromatic C-H stretching vibrations of the two benzene (B151609) rings are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

The C=C stretching vibrations within the aromatic rings will produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on both rings will influence the appearance of these absorptions. The out-of-plane C-H bending vibrations are also diagnostic. The 4-chlorophenyl ring, being para-substituted, would show a strong band in the 850-800 cm⁻¹ region. The 1,2,4-trisubstituted dimethylphenyl ring will give rise to its own characteristic pattern of out-of-plane bending bands.

The alkyl C-H stretching vibrations of the two methyl groups on the dimethylphenyl ring will be observed as medium to strong absorptions in the 2975-2850 cm⁻¹ range. Additionally, C-H bending vibrations for the methyl groups are expected around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). The C-Cl stretching vibration of the chlorophenyl group typically appears as a strong band in the 1095-1010 cm⁻¹ region, although it can sometimes be found at lower frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Alkyl C-H Stretch | 2975 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Sharp |

| Methyl C-H Bend | ~1460 and ~1380 | Medium |

| C-Cl Stretch | 1095 - 1010 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and the confirmation of connectivity.

The ¹H NMR spectrum of this compound would show distinct signals for the amide proton, the aromatic protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The amide proton (N-H) is expected to appear as a singlet at a relatively downfield chemical shift, typically in the range of δ 8.0-10.0 ppm. Its exact position can be affected by solvent and concentration.

The aromatic protons will be observed in the region of δ 7.0-8.0 ppm. The protons on the 4-chlorobenzoyl ring are expected to appear as two doublets due to the para-substitution pattern, integrating to two protons each. The protons ortho to the carbonyl group will be more deshielded than the protons ortho to the chlorine atom. The three aromatic protons on the 2,4-dimethylphenyl ring will show a more complex splitting pattern due to their positions relative to each other and the methyl groups.

The two methyl groups (CH₃) will appear as singlets in the upfield region of the spectrum, likely between δ 2.0 and 2.5 ppm. Due to their different positions on the aromatic ring (ortho and para to the amide nitrogen), they are expected to have slightly different chemical shifts.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.0 - 10.0 | Singlet | 1H |

| Aromatic (4-chlorobenzoyl) | 7.5 - 8.0 | Doublet of Doublets | 4H |

| Aromatic (2,4-dimethylphenyl) | 7.0 - 7.5 | Multiplet | 3H |

| Methyl (2-CH₃) | 2.0 - 2.5 | Singlet | 3H |

| Methyl (4-CH₃) | 2.0 - 2.5 | Singlet | 3H |

Spin-spin coupling between adjacent non-equivalent protons would be observed, particularly for the aromatic protons, providing valuable information about their relative positions.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is the most deshielded carbon and is expected to appear at a chemical shift (δ) between 165 and 170 ppm.

The aromatic carbons will resonate in the region of δ 120-140 ppm. The number of signals will depend on the symmetry of the molecule. The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity and will have a characteristic chemical shift. The carbons bearing the methyl groups and the carbon attached to the nitrogen atom will also have distinct chemical shifts.

The carbons of the two methyl groups will be the most shielded carbons, appearing at upfield chemical shifts, typically between δ 15 and 25 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-Cl) | 135 - 140 |

| Aromatic (C-N) | 135 - 140 |

| Aromatic (other) | 120 - 135 |

| Methyl (CH₃) | 15 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling relationships between the aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

The collective data from these spectroscopic techniques would provide a comprehensive and definitive structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.

Molecular Ion Detection and Elucidation of Fragmentation Patterns

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. Given the molecular formula C₁₅H₁₄ClNO, the nominal molecular weight is 259 g/mol . epa.gov The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Key expected fragmentation steps include:

Amide Bond Cleavage: The most significant fragmentation is likely the scission of the C-N amide bond, leading to the formation of two primary fragment ions: the 4-chlorobenzoyl cation and the 2,4-dimethylanilino radical cation (or its corresponding cation).

Formation of the 4-chlorobenzoyl cation: This fragment, [C₇H₄ClO]⁺, would arise from the cleavage of the amide bond with the charge retained on the acyl portion. This ion is expected to be prominent due to the stability conferred by the aromatic ring and the carbonyl group. Its characteristic isotopic signature from the chlorine atom would be observable at m/z 139 and 141.

Further Fragmentation of the 4-chlorobenzoyl cation: This cation can further fragment by losing the chlorine atom to form the benzoyl cation at m/z 105, or by losing carbon monoxide (CO) to yield the 4-chlorophenyl cation at m/z 111 (with its corresponding isotope peak at m/z 113).

Formation of the 2,4-dimethylphenyl cation: The other part of the molecule, the 2,4-dimethylphenyl group, could be observed as the [C₈H₉]⁺ cation at m/z 105, arising from the cleavage of the N-aryl bond. Further fragmentation of this ion could involve the loss of a methyl group to produce a fragment at m/z 90.

Fragments from the N-(2,4-dimethylphenyl)amino moiety: Fragments corresponding to the [C₈H₁₀N]⁺ ion at m/z 120 could also be formed.

A proposed fragmentation pathway is illustrated below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

| 259/261 | [4-Cl-C₆H₄CO]⁺ | 139/141 | C₈H₁₀N |

| 259/261 | [CH₃)₂C₆H₃NH]⁺ | 121 | C₇H₄ClO |

| 139/141 | [C₆H₄Cl]⁺ | 111/113 | CO |

| 139/141 | [C₆H₅CO]⁺ | 105 | Cl |

| 121 | [C₇H₆]⁺ | 90 | CH₃, HCN |

This table presents a predictive fragmentation pattern based on the principles of mass spectrometry and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental formula. For this compound, the theoretical monoisotopic mass can be calculated with high precision. Based on the monoisotopic mass of the constitutional isomer 2-chloro-N-(2,4-dimethylphenyl)benzamide, the expected precise mass is approximately 259.076392 g/mol . epa.gov

An experimental HRMS measurement yielding a mass value extremely close to this theoretical prediction would provide strong evidence for the elemental composition of C₁₅H₁₄ClNO, thereby confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

Electronic Spectroscopy (UV-Visible, UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy is a valuable technique for identifying the chromophores present in a molecule. The electronic transitions in this compound are expected to arise from the two aromatic rings and the amide functional group.

The primary chromophores in the molecule are the chlorobenzoyl moiety and the dimethylphenylamino moiety. The UV-Vis spectrum is anticipated to show absorptions corresponding to π → π* and n → π* transitions. nist.govresearchgate.net

π → π Transitions:* These transitions, typically of high intensity (large molar absorptivity, ε), are expected to originate from the conjugated π-systems of the two aromatic rings and the carbonyl group. Substituted benzenes generally exhibit characteristic absorption bands in the UV region. nist.govaps.org The presence of the chloro and dimethyl substituents, as well as the amide linkage, will influence the exact position and intensity of these bands. One would expect to see strong absorption bands in the range of 200-300 nm.

n → π Transitions:* A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may be observed at a longer wavelength, potentially overlapping with the more intense π → π* bands.

While a specific UV-Vis spectrum for this compound is not available in the surveyed literature, data from related substituted benzanilides can provide an estimation of the expected absorption maxima. For instance, studies on similar molecules show strong absorptions in the mid-UV region.

| Expected Transition Type | Chromophore | Approximate Wavelength Range (nm) |

| π → π | Benzene rings, C=O | 200 - 300 |

| n → π | C=O | > 300 (often weak and may be obscured) |

This table provides a generalized expectation for the UV-Vis absorption of this compound based on the analysis of its chromophores.

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the vibrational modes of a molecule and serves as a complementary technique to infrared (IR) spectroscopy. The Raman spectrum of this compound will exhibit a unique "fingerprint" of vibrational bands characteristic of its specific structure.

Key expected Raman bands include:

Carbonyl (C=O) Stretch: A strong and sharp band is expected for the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. s-a-s.org

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the two aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

Amide III Band: This band, resulting from a complex mixture of C-N stretching and N-H bending, is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration is expected at lower wavenumbers, typically in the range of 600-800 cm⁻¹.

C-H Stretching: Aromatic and methyl C-H stretching vibrations will be observed at higher wavenumbers, generally above 3000 cm⁻¹.

While a specific Raman spectrum for this compound has not been found in the literature, the analysis of related compounds allows for the prediction of these characteristic vibrational modes. s-a-s.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| Aromatic C=C Stretch | Phenyl rings | 1400 - 1600 |

| Amide III (C-N Stretch & N-H Bend) | Amide | 1250 - 1350 |

| C-Cl Stretch | Chlorobenzene | 600 - 800 |

| Aromatic C-H Stretch | Phenyl rings | ~3000 - 3100 |

| Aliphatic C-H Stretch | Methyl groups | ~2850 - 2970 |

This table summarizes the predicted characteristic Raman bands for this compound based on established group frequencies.

Crystallographic Analysis of this compound Unavailable in Public Scientific Literature

A comprehensive search of scientific and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed crystallographic and solid-state structural analysis as requested cannot be provided at this time.

The generation of an in-depth article focusing on the specific crystallographic parameters and molecular conformation of this compound is contingent upon the existence of its determined crystal structure. This foundational data, typically deposited in resources such as the Cambridge Crystallographic Data Centre (CCDC), is essential for a rigorous discussion of its solid-state characteristics.

While crystallographic studies have been conducted on closely related isomers and analogues, such as 4-chloro-N-(2,3-dimethylphenyl)benzamide, 4-chloro-N-(3,4-dimethylphenyl)benzamide, and 4-chloro-N-(2,6-dimethylphenyl)benzamide, it is not scientifically rigorous to extrapolate these findings to describe the specific structural features of the 2,4-dimethylphenyl isomer. Variations in substituent positions on the phenyl ring can lead to significant differences in crystal packing, molecular conformation, and intermolecular interactions.

A detailed analysis as per the requested outline would require specific experimental data points, which are absent from the current body of scientific literature. This includes:

Crystal Growth and Data Collection Parameters: Information on the specific solvent systems, temperatures, and techniques used to obtain single crystals of this compound, as well as the diffractometer settings and software used for data acquisition and refinement, is not available.

Molecular Conformation and Torsion Angles: Quantitative analysis of the amide linkage torsion angle, the dihedral angle between the 4-chlorophenyl and 2,4-dimethylphenyl rings, and the precise conformation of the amide N-H and carbonyl C=O bonds can only be derived from a solved crystal structure.

Without access to a crystallographic information file (CIF) or a peer-reviewed publication detailing the crystal structure of this compound, any attempt to generate the requested article would be speculative and lack the required scientific accuracy.

Researchers interested in this particular compound are encouraged to pursue its synthesis and crystallographic characterization to contribute this knowledge to the scientific community.

Related Compounds and Their Structures

For context, studies on similar molecules provide insight into the general conformational behavior of N-aryl benzamides. For instance, in related structures, the conformation of the N-H and C=O bonds are often found to be anti to each other. The dihedral angle between the two aromatic rings is a key conformational feature that is highly sensitive to the substitution pattern on the aniline (B41778) ring.

The central amide linkage (-CO-NH-) also exhibits variability. The tilt of this group relative to the aromatic rings is another critical parameter that influences crystal packing and hydrogen bonding networks. In many of these structures, intermolecular N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. nih.govnih.gov

While these examples from closely related isomers are informative, they underscore the necessity of obtaining specific experimental data for this compound to understand its unique solid-state architecture.

Absence of Specific Crystallographic Data for this compound

Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed no publicly available single-crystal X-ray diffraction data for the specific compound This compound . Consequently, a detailed analysis of its unique crystal structure, supramolecular interactions, and packing motifs as outlined cannot be conducted at this time.

While experimental data for the exact title compound is not available, crystallographic studies have been performed on several of its close structural isomers. These include:

4-chloro-N-(2,3-dimethylphenyl)benzamide nih.gov

4-chloro-N-(2,6-dimethylphenyl)benzamide nih.govnih.gov

4-chloro-N-(3,4-dimethylphenyl)benzamide nih.gov

Additionally, the crystal structure of the related sulfonamide, 4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide , which features the same substituted aniline moiety, has been reported nih.gov.

Although a detailed report on this compound is not possible without its specific crystallographic data, the study of its isomers provides a strong predictive framework for its likely solid-state behavior. It is reasonable to hypothesize that its crystal structure would also be stabilized by a network of N—H···O hydrogen bonds and other non-covalent interactions, with the precise packing arrangement being dictated by the specific steric and electronic effects of the 2,4-dimethylphenyl group.

A definitive analysis, however, awaits the successful crystallization and subsequent X-ray diffraction study of This compound .

Crystallographic Analysis and Solid State Structural Studies of 4 Chloro N 2,4 Dimethylphenyl Benzamide

Comparative Crystallographic Analysis with Related N-Arylbenzamides and Sulfonamides

The solid-state structure of 4-chloro-N-(2,4-dimethylphenyl)benzamide is profoundly influenced by the interplay of steric and electronic effects inherent to its molecular framework. A comparative analysis with structurally related N-arylbenzamides and N-arylsulfonamides provides crucial insights into how variations in substitution patterns dictate molecular conformation, crystal packing, and intermolecular interactions.

The analysis of a series of N-arylbenzamides reveals that the conformation of the N-H and C=O bonds in the amide linkage is consistently anti to each other. This conformational preference is observed across various related structures, including N-phenylbenzamide and differently substituted N-(dimethylphenyl)benzamides nih.gov. However, the relative orientation of the aromatic rings is highly variable and sensitive to the substitution pattern on the aniline (B41778) ring.

A key parameter in these structures is the dihedral angle between the benzoyl and the aniline rings. In the closely related isomer, 4-chloro-N-(2,6-dimethylphenyl)benzamide, the asymmetric unit remarkably contains three independent molecules, each exhibiting a different dihedral angle: 39.9(1)°, 51.0(1)°, and 86.3(3)° nih.gov. This variation underscores the conformational flexibility of the molecule and the influence of crystal packing forces. In contrast, 4-chloro-N-(3,4-dimethylphenyl)benzamide shows a much smaller dihedral angle of 5.5(2)°, indicating a nearly coplanar arrangement of the rings. This planarity is disrupted by different substitution patterns, as seen in 4-chloro-N-(3,5-dimethylphenyl)benzamide, which has a dihedral angle of 11.5(1)°, and 4-chloro-N-(2,3-dimethylphenyl)benzamide, where the angle is a significant 95.0(1)°. The introduction of substituents at the ortho position, such as in the 2,3-dimethyl and 2,6-dimethyl analogues, forces a more twisted conformation to alleviate steric hindrance.

The primary intermolecular interaction governing the crystal packing in these N-arylbenzamides is the N-H···O hydrogen bond, which links molecules into chains or other motifs rsc.orgnih.gov. For instance, in 4-chloro-N-(2,6-dimethylphenyl)benzamide, these hydrogen bonds connect the molecules into infinite chains nih.gov. Similarly, in 4-chloro-N-(3-chlorophenyl)benzamide, the crystal packing is formed by infinite chains of N-H···O hydrogen bonds nih.gov. The presence of other substituents can introduce additional interactions; for example, Cl···Cl contacts have been observed to link chains in 4-chloro-N-(3-chlorophenyl)benzamide nih.gov. In some cases, weaker C-H···O or C-H···π interactions also play a role in stabilizing the crystal structure nih.gov.

When comparing N-arylbenzamides to N-arylsulfonamides, fundamental differences in geometry and hydrogen bonding emerge. The sulfonamide group (–SO₂NH–) is geometrically distinct from the amide group (–CONH–). The S-N bond in sulfonamides, such as 2-methyl-4-chloro-benzenesulphonamide, is typically around 1.59 Å, indicating double bond character. The geometry around the sulfur atom is tetrahedral.

The following tables provide a comparative overview of the crystallographic data for several related N-arylbenzamides.

Interactive Data Table: Crystallographic Parameters of Related N-Arylbenzamides

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Dihedral Angle (°) |

| 4-chloro-N-(2,3-dimethylphenyl)benzamide | Monoclinic | P2₁/c | 8.1082 | 19.5189 | 9.2943 | 111.957 | 4 | 95.0 |

| 4-chloro-N-(3,4-dimethylphenyl)benzamide | Orthorhombic | Pbca | 9.550 | 10.104 | 28.133 | 90 | 8 | 5.5 |

| 4-chloro-N-(3,5-dimethylphenyl)benzamide | Monoclinic | P2₁/c | 14.2763 | 10.7038 | 9.5245 | 108.087 | 4 | 11.5 |

| 4-chloro-N-(2,6-dimethylphenyl)benzamide | Triclinic | P-1 | 12.2696 | 13.6249 | 13.7981 | 113.623 | 6 | 39.9, 51.0, 86.3 |

| 4-chloro-N-phenylbenzamide | Triclinic | P-1 | 5.3934 | 7.7679 | 13.7831 | 100.849 | 2 | 59.6 |

| 4-chloro-N-(2-chlorophenyl)benzamide | Monoclinic | P2₁/c | 10.7913 | 4.8078 | 23.570 | 97.718 | 4 | 6.25 |

Data sourced from publicly available crystallographic studies. Angles α and γ are not shown for monoclinic and orthorhombic systems as they are 90°. For the triclinic system of 4-chloro-N-(2,6-dimethylphenyl)benzamide, α = 91.880° and γ = 90.3676°. For 4-chloro-N-phenylbenzamide, α = 105.887° and γ = 90.023°.

Computational Chemistry and Theoretical Investigations of 4 Chloro N 2,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a view of how a molecule moves and changes its shape over time. This technique is particularly useful for exploring the different possible conformations a flexible molecule can adopt in solution or when interacting with a biological target. By simulating the atomic motions based on classical mechanics, MD can reveal the preferred conformations and the energy barriers between them. Such simulations have been used to study the interaction of related compounds with enzymes or receptors, providing a dynamic picture of the binding process.

In Silico Prediction of Intrinsic Molecular Descriptors

Computational tools can rapidly calculate various molecular descriptors that are useful in fields like drug discovery and materials science.

LogP (Partition Coefficient) Predictions

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery and environmental science, quantifying the lipophilicity of a compound. A molecule's LogP value influences its absorption, distribution, metabolism, and excretion (ADME) properties. For 4-chloro-N-(2,4-dimethylphenyl)benzamide, various computational methods can be employed to predict its LogP value. These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches.

Online platforms and software like ALOGPS, Molinspiration, and ChemAxon's calculator utilize these methodologies to provide LogP estimations. vcclab.orgmolinspiration.comresearchgate.net For instance, Molinspiration's method is based on group contributions derived from a large training set of over twelve thousand molecules, demonstrating robust performance for a wide range of organic compounds. molinspiration.com Similarly, ALOGPS uses associative neural networks and E-state indices to predict LogP values. vcclab.org

The predicted LogP for this compound would be influenced by its constituent fragments: the chlorophenyl group, the amide linker, and the dimethylphenyl group. The presence of the chlorine atom and the aromatic rings contributes to its lipophilicity, while the amide group can participate in hydrogen bonding, slightly modulating this property.

| Prediction Method | Principle | Typical Application |

| Atom-based (e.g., XLOGP) | Sum of contributions from individual atoms. | Rapid screening of large compound libraries. |

| Fragment-based (e.g., Molinspiration) | Sum of contributions from predefined molecular fragments. molinspiration.com | Accurate LogP prediction for drug-like molecules. |

| Property-based (e.g., ALOGPS) | Correlation of LogP with other molecular descriptors. vcclab.org | Environmental and pharmaceutical research. |

Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional dimension of separation based on the size, shape, and charge of an ion, quantified by its collision cross section (CCS). oup.commdpi.com The CCS value is a robust and reproducible physicochemical parameter that can aid in compound identification and structural elucidation. nih.gov

Predicting the CCS value of a molecule like this compound can be achieved through various computational approaches, including machine learning and deep learning models. mdpi.combohrium.com These models are trained on large datasets of experimentally determined CCS values and molecular descriptors. waters.comnih.gov Tools such as CCSondemand, AutoCCS, and DeepCCS have been developed to automate and facilitate these predictions. oup.combohrium.comwaters.com The prediction accuracy of these methods has been shown to be high, with median relative errors often below 3%. mdpi.combohrium.com

| CCS Prediction Approach | Methodology | Key Features |

| Machine Learning (e.g., SVM, Gradient Boosting) | Trained on molecular descriptors and experimental CCS data. mdpi.comnih.gov | High accuracy for specific compound classes. |

| Deep Learning (e.g., DeepCCS) | Utilizes deep neural networks with SMILES notation as input. bohrium.com | Broad applicability and high throughput. |

| Theoretical Calculation (e.g., Trajectory Method) | Based on the fundamental interactions between the ion and a buffer gas. | Provides detailed structural insights. |

Molecular Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. scialert.netscialert.net

By docking this compound into the active site of a relevant enzyme, a detailed profile of its potential interactions can be generated. This profile would include:

Hydrogen Bonds: The amide group of the benzamide (B126) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The chlorophenyl and dimethylphenyl rings can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic rings can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. wikipedia.org

Halogen Bonds: The chlorine atom on the phenyl ring may form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Understanding these interactions provides mechanistic insights into how the compound might inhibit or modulate the activity of the protein. nih.govmdpi.com

Molecular docking simulations allow for the evaluation of key parameters within the enzyme's active site upon ligand binding. For instance, in studies of enzyme inhibition, the binding of a benzamide derivative can be assessed for its ability to block access to the catalytic residues. nih.gov

In the context of this compound, docking studies could reveal its binding affinity (often expressed as a docking score or estimated free energy of binding) and its specific binding pose within the active site of a target enzyme. For example, in studies on histone deacetylase (HDAC) inhibitors, benzamide derivatives have been shown to interact with the active site zinc ion and surrounding residues. nih.govmdpi.com Similar mechanistic details could be elucidated for the target compound, providing a rationale for its potential biological activity.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in Protein |

| Hydrogen Bonding | Amide N-H, C=O | Ser, Thr, Asp, Glu, His |

| Hydrophobic | Chlorophenyl ring, Dimethylphenyl ring | Ala, Val, Leu, Ile, Phe |

| Pi-Pi Stacking | Aromatic rings | Phe, Tyr, Trp |

| Halogen Bonding | Chlorine atom | Carbonyl oxygen, Lewis bases |

Correlation of Computational Data with Experimental Spectroscopic and Structural Findings

A cornerstone of computational chemistry is the validation of theoretical models against experimental data. For this compound, correlating computational predictions with experimental spectroscopic and structural data is essential for confirming the accuracy of the theoretical methods used.

Experimental techniques such as X-ray crystallography can provide the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov This experimental geometry can then be compared with the optimized geometry obtained from quantum chemical calculations, such as Density Functional Theory (DFT). acs.org

Similarly, experimental vibrational spectra (FT-IR and Raman) can be compared with the vibrational frequencies calculated using DFT. A good correlation between the experimental and calculated spectra, often aided by a scaling factor for the computed frequencies, provides confidence in the computational model. researchgate.netacs.org Discrepancies between the predicted and experimental data can also offer insights into intermolecular interactions present in the solid state that are not accounted for in the gas-phase computational models.

For instance, a study on amino-substituted benzamide derivatives demonstrated that computational analysis helped in interpreting observed trends in their antioxidant properties, confirming experimental findings. nih.gov While specific experimental data for this compound is not detailed here, the principle of correlating computational predictions with experimental results remains a critical step in its comprehensive characterization.

| Computational Data | Experimental Data | Purpose of Correlation |

| Optimized Molecular Geometry (DFT) | X-ray Crystal Structure | Validate the accuracy of the theoretical model and understand solid-state packing effects. |

| Calculated Vibrational Frequencies (DFT) | FT-IR and Raman Spectra | Assign vibrational modes and confirm the functional groups present. researchgate.net |

| Predicted NMR Chemical Shifts (GIAO) | ¹H and ¹³C NMR Spectra | Aid in the structural elucidation and assignment of spectral peaks. |

| Calculated UV-Vis Absorption Spectra (TD-DFT) | UV-Vis Spectrum | Understand the electronic transitions and photophysical properties of the molecule. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N 2,4 Dimethylphenyl Benzamide

Reactivity at the Chlorine Atom: Nucleophilic Aromatic Substitution Pathways

The chlorine atom attached to the benzoyl ring represents a potential leaving group for nucleophilic aromatic substitution (SNAr). However, unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pleiades.onlinesemanticscholar.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile. pleiades.online

In 4-chloro-N-(2,4-dimethylphenyl)benzamide, the benzoyl ring lacks such strong activating groups. The amide functionality itself is only a moderate deactivating group and is not sufficient to facilitate SNAr under standard laboratory conditions. Consequently, direct displacement of the chlorine atom by common nucleophiles is generally unfavorable.

For the reaction to proceed, one of two demanding mechanistic pathways would likely be required:

High-Temperature/Pressure Conditions: Forcing conditions, such as high temperatures and pressures, can sometimes overcome the high activation energy barrier for SNAr on unactivated rings.

Elimination-Addition (Benzyne) Mechanism: In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), an elimination-addition pathway can occur. semanticscholar.org This involves the deprotonation of a proton ortho to the chlorine, followed by the elimination of HCl to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product.

Interactive Table 1: Plausible Nucleophilic Aromatic Substitution Reactions and Conditions

| Nucleophile (Nu⁻) | Potential Product | Required Conditions | Mechanism |

| Hydroxide (B78521) (OH⁻) | 4-hydroxy-N-(2,4-dimethylphenyl)benzamide | High temperature and pressure | SNAr |

| Ammonia (NH₃) | 4-amino-N-(2,4-dimethylphenyl)benzamide | High temperature and pressure | SNAr |

| Amide ion (NH₂⁻) | Mixture of 3- and 4-amino-N-(2,4-dimethylphenyl)benzamide | Strong base (e.g., NaNH₂) in liquid ammonia | Elimination-Addition (Benzyne) |

| Alkoxide (RO⁻) | 4-alkoxy-N-(2,4-dimethylphenyl)benzamide | High temperature and pressure or strong base | SNAr or Benzyne |

Transformations Involving the Amide Linkage: Hydrolysis and Transamidation Reactions

The amide bond is robust but can be cleaved or transformed under specific catalytic conditions.

Hydrolysis: The hydrolysis of this compound to 4-chlorobenzoic acid and 2,4-dimethylaniline (B123086) can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the C-N bond. Studies on related N-alkyl-4-chlorobenzamides have shown that such reactions typically proceed via this A-AC-2 mechanism at high acid concentrations. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The departure of the 2,4-dimethylanilide anion (a poor leaving group) is the rate-limiting step, often requiring heat.

Transamidation: Transamidation is the exchange of the amine portion of an amide with a different amine. This transformation is challenging due to the stability of the amide bond but can be achieved using catalysts. nih.gov This method is a valuable alternative to traditional amide synthesis. nih.govresearchgate.net

The reaction can be catalyzed by:

Metal Catalysts: Lewis acidic metal catalysts, such as those based on iron(III), titanium(IV), or nickel(II), can activate the amide carbonyl group, facilitating nucleophilic attack by an incoming amine. semanticscholar.orgnih.gov

Organocatalysts: Proline and other organocatalysts have been shown to facilitate transamidation under solvent-free conditions. organic-chemistry.org

Base-Mediated Protocols: Strong bases like potassium tert-butoxide can mediate the transamidation of primary amides at room temperature. organic-chemistry.org

Interactive Table 2: Summary of Amide Linkage Transformations

| Reaction | Reagents/Catalyst | Products | Key Intermediate |

| Acidic Hydrolysis | H₃O⁺, Heat | 4-chlorobenzoic acid + 2,4-dimethylanilinium ion | Protonated tetrahedral intermediate |

| Basic Hydrolysis | OH⁻, Heat | 4-chlorobenzoate + 2,4-dimethylaniline | Tetrahedral intermediate |

| Metal-Catalyzed Transamidation | R¹R²NH, Fe(III), Ni(II), or Sc(III) catalyst | 4-chloro-N-(R¹)(R²)benzamide + 2,4-dimethylaniline | Metal-coordinated tetrahedral intermediate |

| Base-Mediated Transamidation | R¹R²NH, KOtBu | 4-chloro-N-(R¹)(R²)benzamide + 2,4-dimethylaniline | Tetrahedral intermediate |

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The structure of this compound is a precursor scaffold for synthesizing various heterocyclic systems, most notably quinazolinones. Quinazolinones are important structural motifs in medicinal chemistry and natural products. researchgate.netorientjchem.org

A common strategy involves an intramolecular cyclization between the amide nitrogen and the ortho position of the N-aryl ring. While the target molecule has two methyl groups on the N-phenyl ring, related N-aryl benzamides can undergo cyclization. For instance, a plausible pathway could involve the functionalization of one of the ortho-methyl groups on the dimethylphenyl ring, followed by cyclization.

A more direct and well-documented route for related systems involves the reaction of an ortho-amino benzamide (B126) with an aldehyde or its equivalent. organic-chemistry.org However, starting from a pre-formed amide like this compound, cyclization would typically require a reaction that forms a new bond between the amide nitrogen and the C-H bond at the C2' position of the dimethylphenyl ring, or via a reaction involving one of the methyl groups. For example, transition-metal-catalyzed C-H activation could lead to a palladacycle intermediate that subsequently cyclizes.

Another prominent pathway for similar N-aryl benzamides is the synthesis of quinazolinones through intramolecular reactions. For example, the reaction of ortho-fluorobenzamides with amides proceeds via an SNAr reaction followed by cyclization to form the quinazolinone ring. acs.org While our title compound does not have an ortho-fluoro group, similar cyclization logic can be applied under different reaction conditions, such as radical-based methods. rsc.org

Interactive Table 3: Potential Cyclization Reactions to Form Heterocycles

| Heterocyclic Product | General Method | Required Modification/Conditions |

| Quinazolinone derivative | Intramolecular C-H amination | Transition-metal catalyst (e.g., Pd, Cu, Rh) to activate the C2'-H bond. |

| Quinazolinone derivative | Radical cyclization | Generation of a nitrogen-centered radical followed by attack on the dimethylphenyl ring. |

| Oxindole derivative | Intramolecular Cyclization | Base-mediated formation of an aza-anion followed by cyclization onto the benzoyl ring (less common). rsc.org |

Investigation of Amide-Imide Tautomerism and its Chemical Implications

Amides can exist in equilibrium with a tautomeric form known as an imidic acid or iminol. This process, known as amide-imide tautomerism, involves the migration of the amide proton from the nitrogen to the oxygen atom.

For this compound, the equilibrium lies overwhelmingly toward the stable amide form due to the high resonance stabilization of the amide bond and the greater electronegativity of oxygen.

Amide-Imide Tautomeric Equilibrium:

Despite its low population at equilibrium, the iminol tautomer can have significant chemical implications:

Alternative Reactivity: The iminol form can react as an O-nucleophile rather than a nitrogen nucleophile. For example, it could be trapped by alkylating agents on the oxygen atom to form O-alkyl imidates under specific conditions.

Role in Reaction Mechanisms: In certain biological and chemical reactions, the iminol tautomer can act as a crucial, albeit transient, intermediate that facilitates a specific reaction pathway. researchgate.net For example, it can be involved in enzyme-catalyzed hydrolysis reactions. researchgate.net

The presence and reactivity of this tautomer are highly dependent on factors such as solvent, pH, and temperature.

Elucidation of Detailed Reaction Pathways and Identification of Intermediate Species

Understanding the transient species formed during a reaction is key to elucidating its mechanism. For this compound, several key intermediates can be postulated based on the reaction type.

Meisenheimer Complex in SNAr: In a hypothetical SNAr reaction, the initial attack of a nucleophile on the carbon bearing the chlorine atom would produce a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, if present, into an ortho or para EWG. The stability of this complex is the critical factor determining the reaction's feasibility. pleiades.online

Tetrahedral Intermediate in Amide Transformations: The hydrolysis and transamidation of the amide linkage proceed through a characteristic tetrahedral intermediate. This species is formed by the nucleophilic addition (of water or an amine) to the electrophilic amide carbonyl carbon. The fate of this intermediate—whether it collapses by ejecting the original nucleophile or the amine leaving group—determines the reaction outcome.

Benzyne Intermediate in Elimination-Addition: Under strongly basic conditions, the SNAr reaction may proceed via a benzyne intermediate. This high-energy species is characterized by a formal triple bond within the benzene (B151609) ring and is rapidly trapped by any nucleophile present in the reaction mixture. semanticscholar.org

Radical Intermediates in Cyclization: Some modern synthetic methods for forming heterocyclic rings from amide precursors utilize radical intermediates. For instance, the generation of an iminyl radical at the nitrogen atom could be followed by an intramolecular cyclization onto the dimethylphenyl ring to build a new heterocyclic core. rsc.org

Interactive Table 4: Key Intermediates in Reactions of this compound

| Reaction Type | Key Intermediate | Structural Features |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | sp³-hybridized carbon in the aromatic ring; negative charge delocalized over the ring. |

| Amide Hydrolysis/Transamidation | Tetrahedral Intermediate | sp³-hybridized carbonyl carbon bonded to -OH, -ClPh, -NH(Xylyl), and the attacking nucleophile. |

| Elimination-Addition | Benzyne | A formal triple bond within the 4-chlorobenzoyl aromatic ring. |

| Radical Cyclization | Iminyl Radical | A nitrogen-centered radical on the amide nitrogen. |

Synthesis and Structural Features of 4 Chloro N 2,4 Dimethylphenyl Benzamide Derivatives

Systematic Functionalization Strategies at Key Positions

Modifications on the 4-Chlorobenzoyl Moiety

The 4-chlorobenzoyl portion of the molecule presents multiple avenues for functionalization. The chlorine atom at the 4-position is a versatile handle for introducing a wide range of substituents. Nucleophilic aromatic substitution reactions can be employed to replace the chlorine with other functional groups. For instance, reaction with various nucleophiles can lead to the introduction of alkoxy, amino, or cyano groups.

Furthermore, the aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, although the presence of the deactivating chloro and carbonyl groups directs incoming electrophiles to specific positions. Nitration, halogenation, and sulfonation are common transformations that can be achieved on this ring, leading to a diverse array of derivatives.

| Modification | Reagents and Conditions | Resulting Functional Group |

| Nucleophilic Substitution | Sodium methoxide, heat | Methoxy |

| Nucleophilic Substitution | Ammonia, copper catalyst | Amino |

| Electrophilic Nitration | Nitric acid, sulfuric acid | Nitro |

| Electrophilic Halogenation | Bromine, iron(III) bromide | Bromo |

Substitutions on the 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl ring offers distinct possibilities for substitution. The two methyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. This allows for the introduction of additional substituents on this aromatic ring.

Common strategies include electrophilic halogenation, nitration, and Friedel-Crafts reactions. For example, bromination can introduce a bromine atom at the 5-position, yielding 4-chloro-N-(5-bromo-2,4-dimethylphenyl)benzamide. The electronic and steric properties of these new substituents can significantly impact the molecule's conformation and interactions.

| Reaction | Reagents | Position of Substitution |

| Bromination | N-Bromosuccinimide, acetic acid | 5-position |

| Nitration | Nitric acid, sulfuric acid | 5-position |

| Friedel-Crafts Acylation | Acetyl chloride, aluminum chloride | 5-position |

Derivatization at the Amide Nitrogen

The amide nitrogen itself can be a point of derivatization, although this is often more challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Alkylation of the amide nitrogen can be achieved under specific conditions, typically using a strong base to deprotonate the N-H bond followed by reaction with an alkyl halide. This modification directly alters the hydrogen bonding capability and the steric environment around the amide linkage.

Synthesis of Related Benzamide (B126) Analogs for Structure-Property Relationship Studies

To gain a deeper understanding of how specific structural features influence the properties of 4-chloro-N-(2,4-dimethylphenyl)benzamide, researchers synthesize a variety of related analogs. These studies often focus on systematically varying the halogen and alkyl substituents.

Analogs with Varied Halogen Substitution Patterns

The nature and position of the halogen atom on the benzoyl ring can be systematically altered to probe its effect on the molecule's properties. The synthesis of these analogs typically starts from the corresponding halogen-substituted benzoyl chloride, which is then reacted with 2,4-dimethylaniline (B123086). For example, using 4-fluorobenzoyl chloride or 4-bromobenzoyl chloride in place of 4-chlorobenzoyl chloride yields the corresponding 4-fluoro and 4-bromo analogs. The synthesis of di- and tri-halogenated analogs has also been reported. mdpi.comresearchgate.net The varying electronegativity and size of the halogen atoms can influence the electronic distribution and intermolecular interactions of the resulting compounds. nih.gov

| Starting Material | Resulting Analog |

| 4-Fluorobenzoyl chloride | 4-fluoro-N-(2,4-dimethylphenyl)benzamide |

| 4-Bromobenzoyl chloride | 4-bromo-N-(2,4-dimethylphenyl)benzamide |

| 4-Iodobenzoyl chloride | 4-iodo-N-(2,4-dimethylphenyl)benzamide |

| Aniline (B41778) Derivative | Resulting Analog |

| Aniline | 4-chloro-N-phenylbenzamide |

| 2,6-Dimethylaniline | 4-chloro-N-(2,6-dimethylphenyl)benzamide nih.gov |

| 2,3-Dimethylaniline | 4-chloro-N-(2,3-dimethylphenyl)benzamide nih.gov |

| 3,4-Dimethylaniline | 4-chloro-N-(3,4-dimethylphenyl)benzamide |

Derivatives Incorporating Diverse Heterocyclic Moieties

The chemical scaffold of this compound serves as a versatile platform for the synthesis of more complex derivatives featuring a variety of heterocyclic moieties. The incorporation of these rings is a key strategy in medicinal chemistry to explore new chemical space and modulate biological activity. Synthetic routes to these derivatives often involve multi-step sequences, beginning with the core benzamide structure or its precursors.

Commonly employed strategies involve the chemical modification of the benzamide, or the coupling of the benzamide with pre-synthesized heterocyclic rings. For instance, derivatives containing five-membered heterocyclic rings like triazoles, oxadiazoles, and thiazoles have been developed.

The synthesis of 1,2,4-triazole derivatives can be achieved through several pathways. raco.catnih.gov One established method involves the conversion of a carboxylic acid to a hydrazide, which then undergoes cyclization. For example, starting with a related benzamide, the amide can be hydrolyzed to the corresponding benzoic acid, which is then converted to its acyl hydrazide. This intermediate can react with another reagent to form the triazole ring. nih.gov Another powerful method is the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, which provides a highly efficient route to 1,2,3-triazoles. nih.gov

1,3,4-Oxadiazole derivatives are also of significant interest. nih.govnih.gov A prevalent synthetic route involves the dehydration and cyclization of diacylhydrazine precursors. acs.org These precursors can be prepared from the corresponding benzoyl chloride and a suitable hydrazide. The cyclization is often promoted by dehydrating agents like phosphorus oxychloride or triphenylphosphine. organic-chemistry.org In some cases, N-acylbenzotriazoles can condense with acylhydrazides to yield 1,3,4-oxadiazoles. organic-chemistry.org The 1,2,4-oxadiazole (B8745197) ring system can also be synthesized, for example, by the reaction of an amide oxime with a suitable acylating agent, followed by cyclization. nih.govnih.gov

The incorporation of thiazole (B1198619) moieties is another area of focus. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. This typically involves the cyclocondensation of an α-haloketone with a thioamide derivative. nih.gov To synthesize a thiazole derivative of this compound, a strategy could involve preparing a thioamide analogue of the parent compound and reacting it with an appropriate α-haloketone.

Furthermore, other heterocyclic systems can be introduced. For example, pyrimidine-containing derivatives can be synthesized through reactions involving heteroaryllithium reagents with a chloropyrimidine, followed by dehydrogenation. umn.edu The synthesis of more complex fused heterocyclic systems, such as 2,3-dihydro-1H-quinazoline-4-ones, has also been reported from N-arylbenzamide precursors. nih.gov

These synthetic strategies allow for the creation of a diverse library of this compound derivatives, each with unique structural features conferred by the incorporated heterocyclic moiety.

Comprehensive Spectroscopic and Crystallographic Characterization of Novel Derivatives

The unambiguous determination of the chemical structures of newly synthesized this compound derivatives is paramount. This is achieved through a combination of advanced spectroscopic and crystallographic techniques.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms. For these derivatives, characteristic signals would include the amide proton (N-H), aromatic protons from the three rings (the 4-chlorophenyl, the 2,4-dimethylphenyl, and the new heterocyclic ring), and the methyl protons of the dimethylphenyl group. nih.govnih.gov The chemical shifts (δ, in ppm), splitting patterns (singlet, doublet, multiplet), and integration values are all critical for assigning the structure. nih.gov

¹³C NMR (Carbon-13 NMR) is used to identify all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, carbons of the aromatic and heterocyclic rings, and the methyl carbons. nih.gov

Infrared (IR) Spectroscopy is employed to identify functional groups. The IR spectra of these derivatives would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as bands corresponding to the various bonds within the aromatic and heterocyclic rings. researchgate.net

Mass Spectrometry (MS) provides the molecular weight of the compound, confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with high precision, further corroborating the elemental composition of the synthesized molecule. nih.gov

Crystallographic Characterization: Single-crystal X-ray diffraction provides the most definitive structural proof, offering a three-dimensional model of the molecule as it exists in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles. nih.govniscpr.res.innih.govresearchgate.net

For related N-arylbenzamide structures, X-ray crystallography has revealed important conformational features. For instance, the dihedral angle between the two benzene (B151609) rings is a key structural parameter. nih.govnih.gov In the crystal structure of 4-chloro-N-phenylbenzamide, this angle is 59.6(1)°. nih.govresearchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H group and the carbonyl oxygen (N—H···O), which can link molecules into chains or more complex networks. nih.govnih.gov

The table below presents representative crystallographic data for structurally similar benzamide compounds, illustrating the type of information obtained from X-ray analysis.

| Parameter | 4-chloro-N-phenylbenzamide nih.govresearchgate.net | 4-chloro-N-m-tolylbenzamide nih.gov |

| Chemical Formula | C₁₃H₁₀ClNO | C₁₄H₁₂ClNO |

| Molecular Weight | 231.67 g/mol | 245.70 g/mol |

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | P2₁/c |

| a (Å) | 5.3934 (3) | 13.9721 (14) |

| b (Å) | 7.7679 (5) | 10.1922 (6) |

| c (Å) | 13.7831 (8) | 9.0154 (8) |

| α (°) | 105.887 (5) | 90 |

| β (°) | 100.849 (4) | 105.415 (7) |

| γ (°) | 90.023 (4) | 90 |

| Volume (ų) | 544.64 (5) | 1237.67 (18) |

| Dihedral Angle | 59.6 (1)° | 11.29 (15)° |

Data sourced from published crystallographic studies. nih.govnih.govresearchgate.net

This comprehensive suite of analytical methods ensures the accurate identification and detailed structural characterization of novel this compound derivatives, which is a critical step in their development and study.

Advanced Applications in Organic Synthesis and Materials Science

4-chloro-N-(2,4-dimethylphenyl)benzamide as a Versatile Synthetic Intermediate